5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- is a complex organic compound with a unique structure that includes a dibenzo[a,d]cycloheptene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- typically involves a multi-step process. One common method includes the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NaOH, NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[a,d]cycloheptatriene
- Dibenzo[a,e]cycloheptatriene
- Suberene
Uniqueness
What sets 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- apart from similar compounds is its specific substitution pattern and the presence of the propylamine and tetramethyl groups
Properties
CAS No. |
23509-34-4 |
---|---|
Molecular Formula |
C22H29N |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C22H29N/c1-22(2,16-23(3)4)15-21-19-11-7-5-9-17(19)13-14-18-10-6-8-12-20(18)21/h5-12,21H,13-16H2,1-4H3 |
InChI Key |
AVEOVZQNVOYRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.